

Protocol for the Formulation of Niosomes using Span 40 and Cholesterol

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Compound of Interest		
Compound Name:	Span 40	
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For: Researchers, scientists, and drug development professionals.

Introduction

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which serve as an alternative to liposomes for drug delivery.[1][2][3] These vesicles can encapsulate both hydrophilic and hydrophobic drugs, enhancing their stability, bioavailability, and controlling their release.[4][5] **Span 40**, a non-ionic surfactant, is commonly used in niosome formulations due to its favorable hydrophilic-lipophilic balance (HLB) and ability to form stable vesicles.[1][2] [3] Cholesterol is incorporated into the niosomal membrane to improve its rigidity, reduce drug leakage, and enhance stability.[2][6][7] This document provides detailed protocols for the formulation of niosomes using **Span 40** and cholesterol via two common methods: the thin-film hydration technique and the ether injection method.

Materials and Equipment

Materials:

- Span 40 (Sorbitan monopalmitate)
- Cholesterol
- Drug to be encapsulated (hydrophilic or hydrophobic)
- Organic solvents: Chloroform, Methanol, Diethyl ether[4][8][9]



 Aqueous phase: Phosphate buffered saline (PBS) pH 7.4, distilled water, or other suitable buffer[9]

Equipment:

- Rotary evaporator[8][9]
- Round bottom flasks[8][9]
- Water bath or heating mantle[2][8]
- Vortex mixer[2]
- Syringe with a fine gauge needle (for ether injection method)[4][7]
- Beakers and magnetic stirrer[4]
- Sonication bath or probe sonicator (optional, for size reduction)[10][11]
- Extruder (optional, for size reduction)
- Particle size analyzer (e.g., Dynamic Light Scattering)
- Microscope (e.g., Transmission Electron Microscope, Scanning Electron Microscope)
- Dialysis membrane for in-vitro release studies[10]
- UV-Vis Spectrophotometer or HPLC for drug quantification

Experimental Protocols

Two primary methods for the formulation of niosomes using **Span 40** and cholesterol are detailed below. The choice of method can influence the resulting vesicle size and lamellarity.

Method 1: Thin-Film Hydration Technique

This is a widely used method for preparing multilamellar niosomes.[8][12]

Protocol:

Methodological & Application





- Dissolution of Lipids: Accurately weigh Span 40 and cholesterol in the desired molar ratio
 (see Table 1 for examples) and dissolve them in a suitable organic solvent or a mixture of
 solvents (e.g., Chloroform:Methanol 2:1 v/v) in a round bottom flask.[8] If a lipophilic drug is
 to be encapsulated, it should be co-dissolved with the surfactant and cholesterol at this
 stage.
- Film Formation: Attach the round bottom flask to a rotary evaporator. The organic solvent is then evaporated under reduced pressure at a temperature of 60°±2°C.[8] The flask should be rotated at a speed of approximately 100-150 rpm to ensure the formation of a thin, uniform film on the inner wall of the flask.[8]
- Film Drying: Once the film is formed, continue the evaporation process for at least 1 hour to ensure the complete removal of any residual organic solvent.
- Hydration: The thin film is hydrated with an aqueous phase (e.g., PBS pH 7.4) by rotating the flask gently at 50 rpm in a water bath set at 60°±2°C.[8] The volume of the aqueous phase should be sufficient to achieve the desired final concentration of the niosomal suspension. If a hydrophilic drug is to be encapsulated, it should be dissolved in the aqueous phase used for hydration.
- Vesicle Formation: Continue the hydration process for approximately 60 minutes to allow for the complete swelling of the lipid film and the formation of niosomal vesicles.[8]
- Maturation/Annealing (Optional): The resulting niosomal suspension can be left to mature overnight at 4°C to allow for the stabilization of the vesicles.[4]
- Size Reduction (Optional): The size of the prepared multilamellar vesicles can be reduced by sonication (using a bath or probe sonicator) or by extrusion through polycarbonate membranes of a defined pore size to obtain smaller, more uniform vesicles.[10][11]

Method 2: Ether Injection Method

This method typically produces unilamellar niosomes and is suitable for encapsulating heatsensitive drugs.[2][7]

Protocol:



- Preparation of Lipid Solution: Dissolve Span 40 and cholesterol in diethyl ether. If a lipophilic drug is to be encapsulated, it should also be dissolved in this organic phase.
- Preparation of Aqueous Phase: Heat the aqueous phase (e.g., distilled water or PBS) in a
 beaker to 60-65°C and maintain this temperature using a water bath with constant, gentle
 stirring.[2][4] If a hydrophilic drug is to be encapsulated, it should be dissolved in this
 aqueous phase.
- Injection: Slowly inject the lipid solution in diethyl ether through a fine gauge needle (e.g., 14-gauge) into the pre-heated aqueous phase.[4][7] The slow injection allows for the rapid evaporation of the ether as it comes into contact with the hot aqueous medium.
- Vesicle Formation: As the ether evaporates, the surfactant and cholesterol molecules selfassemble into unilamellar niosomes.[2]
- Solvent Removal: Continue stirring the suspension at the same temperature for a period to ensure the complete removal of the residual diethyl ether.
- Cooling and Maturation: Allow the niosomal suspension to cool to room temperature. It can then be stored in a refrigerator (4°C) for further use.

Data Presentation

The physicochemical properties of niosomes are highly dependent on the formulation parameters, particularly the molar ratio of **Span 40** to cholesterol. The following tables summarize typical formulation compositions and their resulting characteristics based on available literature.

Table 1: Example Formulations of **Span 40** and Cholesterol Niosomes



Formulation Code	Surfactant:Ch olesterol Molar Ratio	Drug	Preparation Method	Reference
F1	1:1	Olanzapine	Ether Injection	[1]
F2	1:1	Itraconazole	Thin-Film Hydration	[8]
F3	1.5:0.3 (5:1)	Itraconazole	Thin-Film Hydration	[8]
F4	2:0.4 (5:1)	Itraconazole	Thin-Film Hydration	[8]
F5	7:3	Timolol Maleate	Thin-Film Hydration	[13]
F6	1:1	Lornoxicam	Thin-Film Hydration	[14]
F7	2:1	Lornoxicam	Thin-Film Hydration	[14]

Table 2: Characterization of Span 40 Niosomes



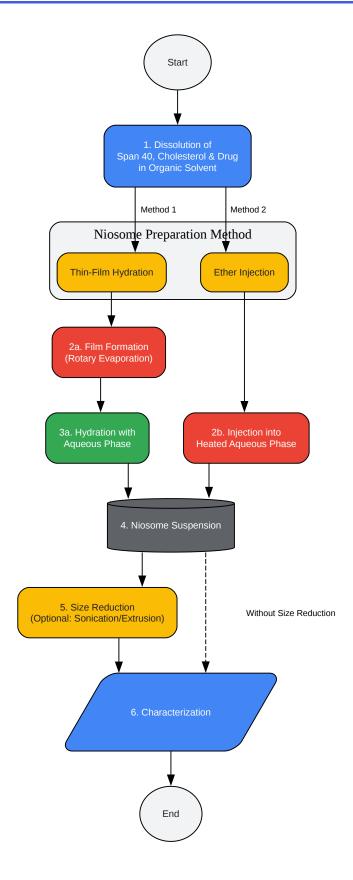
Parameter	Span 40 Formulation Details	Observed Value	Reference
Vesicle Size	Surfactant:Cholesterol ratio of 1:1	3.88 ± 0.35 μm	[4]
Surfactant:Cholesterol ratio of 0.5:1	4.05 ± 0.37 μm	[4]	
Surfactant:Cholesterol ratio of 1.5:1	3.96 ± 0.42 μm	[4]	
Encapsulation Efficiency (%)	Surfactant:Cholesterol ratio of 1:1	76.43 ± 0.31 %	[4]
Surfactant:Cholesterol ratio of 0.5:1	67.43 ± 0.27 %	[4]	
Surfactant:Cholesterol ratio of 1.5:1	74.76 ± 0.67 %	[4]	
Drug:Surfactant:Chole sterol ratio of 1:2:0.4	71.2 %	[8]	
In-Vitro Drug Release (%)	Surfactant:Cholesterol ratio of 1:1 (after 10h)	82.38 ± 0.29 %	[4]
Surfactant:Cholesterol ratio of 0.5:1 (after 10h)	78.14 ± 0.66 %	[4]	
Surfactant:Cholesterol ratio of 1.5:1 (after 10h)	81.38 ± 5.40 %	[4]	

Visualizations

Experimental Workflow for Niosome Formulation

The following diagram illustrates the general workflow for the preparation and characterization of niosomes using **Span 40** and cholesterol.





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Caption: Workflow for Niosome Formulation and Characterization.



Characterization of Niosomes

Following formulation, a comprehensive characterization of the niosomes is crucial to ensure quality and predict in-vivo performance.

- Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are
 determined using Dynamic Light Scattering (DLS). Vesicle size influences the bioavailability
 and tissue penetration of the encapsulated drug. PDI indicates the uniformity of the vesicle
 size distribution. Zeta potential provides an indication of the surface charge and,
 consequently, the stability of the niosomal suspension against aggregation.
- Morphology: The shape and surface characteristics of the niosomes can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4]
- Encapsulation Efficiency (%EE): This is a critical parameter that determines the percentage of the initial drug that has been successfully entrapped within the niosomes. It is calculated after separating the unentrapped drug from the niosomal suspension (e.g., by centrifugation or dialysis) and quantifying the drug in the supernatant and/or the vesicles. The formula is:

%EE = [(Total Drug - Unentrapped Drug) / Total Drug] x 100[10]

In-Vitro Drug Release: The release profile of the encapsulated drug from the niosomes is
typically studied using a dialysis bag method.[5] The niosomal suspension is placed in a
dialysis bag, which is then suspended in a receptor medium (e.g., PBS) under constant
stirring at 37°C. Samples are withdrawn from the receptor medium at predetermined time
intervals and analyzed for drug content to determine the cumulative drug release over time.
 [5]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the formulation of niosomes using **Span 40** and cholesterol. The thin-film hydration and ether injection methods are robust techniques that can be adapted for the encapsulation of a wide variety of therapeutic agents. Proper characterization of the resulting niosomes is essential to ensure the development of a stable and effective drug delivery system. Researchers should optimize formulation parameters, such as the surfactant-to-cholesterol ratio, to achieve the desired physicochemical properties for their specific application.



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References

- 1. researchgate.net [researchgate.net]
- 2. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skeletal muscle relaxant activity of different formulation of span 60 niosomes [scielo.isciii.es]
- 5. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. iajps.com [iajps.com]
- 9. ijrpns.com [ijrpns.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. mdpi.com [mdpi.com]
- 12. iomcworld.org [iomcworld.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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